molecular formula C9H14N4O2 B2930337 N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429417-58-2

N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2930337
CAS No.: 1429417-58-2
M. Wt: 210.237
InChI Key: YSPPXWVLFGFKGF-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is a chemical compound that has gained significant interest in the scientific community. It is a pyrazole derivative that has shown great potential in various scientific research applications.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been reported to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well-understood. However, it also has some limitations. It is a relatively new compound, and its long-term effects are not yet known. Additionally, its toxicity and pharmacokinetics have not been fully characterized.

Future Directions

There are several future directions for the study of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in different types of cancer and to investigate its mechanism of action. Another area of interest is its potential as a treatment for diabetes. Studies are needed to determine its long-term effects on glucose tolerance and insulin sensitivity. Additionally, studies are needed to investigate its toxicity and pharmacokinetics to determine its safety for human use.
Conclusion:
In conclusion, this compound is a promising compound that has shown great potential in various scientific research applications. Its synthesis method has been optimized for better yields and purity, and its mechanism of action is well-understood. It has several advantages for lab experiments, but its long-term effects, toxicity, and pharmacokinetics have not been fully characterized. Further studies are needed to determine its efficacy and safety for human use.

Synthesis Methods

The synthesis of N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine involves the reaction of 1-cyclopropyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one with hydrazine hydrate, followed by nitration with nitric acid. The resulting compound is then isolated and purified through column chromatography. This synthesis method has been reported in various scientific journals and has been optimized for better yields and purity.

Scientific Research Applications

N-Cyclopropyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine has shown great potential in various scientific research applications. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as an anti-cancer agent, as it has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Properties

IUPAC Name

N-cyclopropyl-4-nitro-1-propan-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-6(2)12-5-8(13(14)15)9(11-12)10-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPPXWVLFGFKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)NC2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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